molecular formula C11H17N3O2 B2756039 6-(cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 6702-71-2

6-(cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2756039
CAS No.: 6702-71-2
M. Wt: 223.276
InChI Key: CINNSQRGUJUIPN-UHFFFAOYSA-N
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Description

6-(Cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 6702-71-2) is a chemical compound with a molecular formula of C11H17N3O2 and a molecular weight of 223.27 g/mol . This uracil derivative features a cyclohexylamino substituent, a structural motif of significant interest in medicinal and agrochemical research. Uracil derivatives are versatile scaffolds in drug discovery due to their drug-like properties and synthetic accessibility, with known applications spanning from pharmaceuticals to pesticides . Compounds with this core structure have been investigated for various biological activities. Research on structurally similar molecules, such as furo[2,3-d]pyrimidine-2,4-dione derivatives, has demonstrated promising antitumor activity in vitro, indicating the potential of this chemical class in oncology research . Furthermore, the broader family of pyrimidine-2,4-diones is frequently explored in the development of novel herbicidal agents . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules or for structure-activity relationship (SAR) studies aimed at developing new therapeutic or agrochemical candidates. Please handle with appropriate care: this reagent may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(cyclohexylamino)-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-14-10(15)7-9(13-11(14)16)12-8-5-3-2-4-6-8/h7-8,12H,2-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINNSQRGUJUIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of cyclohexylamine with 3-methyluracil. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The amino group at position 6 can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications at Position 6

The substituent at position 6 is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound Name Position 6 Substituent Key Properties/Activities Synthesis Yield Reference
6-(Cyclohexylamino)-3-methylpyrimidine-2,4-dione Cyclohexylamino (alicyclic) Lipophilic; antitumor potential Not specified
6-(Benzylamino)-3-methylpyrimidine-2,4-dione Benzylamino (aromatic) Aromatic π-π interactions; HIV inhibition Not specified
6-((2-Trifluoromethylphenyl)thio)-3-hydroxypyrimidine-2,4-dione 2-Trifluoromethylphenylthio Electron-withdrawing group; anti-HIV 81%
6-(3,4-Dimethylphenylamino)-3-methylpyrimidine-2,4-dione 3,4-Dimethylphenylamino Steric hindrance; electronic modulation Not specified
  • Lipophilicity vs.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 12g ) increase stability and may enhance binding to charged residues in enzymes like HIV reverse transcriptase.

Modifications at Position 3

The methyl group at position 3 is conserved in many analogs, but variations exist:

Compound Name Position 3 Substituent Impact on Activity
3-Hydroxy-6-arylthio-pyrimidine-2,4-diones Hydroxyl Enhanced hydrogen bonding; anti-HIV
3-Methyl-6-hydrazinylpyrimidine-2,4-diones Methyl Improved metabolic stability
  • Hydroxyl vs. Methyl : Hydroxyl groups (e.g., in 12d–12j ) enable hydrogen bonding but may reduce metabolic stability compared to methyl groups.

Key Research Findings

Substituent Position Matters : The position of substituents (e.g., trifluoromethyl at ortho vs. para) significantly affects activity. For example, 12g (2-CF₃) has higher anti-HIV activity than 12e (4-CF₃) .

Lipophilicity Enhances Bioavailability: Cyclohexylamino derivatives exhibit superior cell permeability compared to polar analogs, as seen in antitumor studies .

Stereoelectronic Effects: Electron-withdrawing groups (CF₃, NO₂) improve enzyme inhibition by stabilizing charge-transfer interactions .

Biological Activity

6-(Cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a cyclohexylamino group at position 6 and a methyl group at position 3, contributes to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.276 g/mol
  • CAS Number : 6702-71-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential effects in several areas:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Research has suggested that this compound may inhibit cancer cell proliferation. It is believed to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and death.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values range from 10-50 µg/mL.
AnticancerInduces apoptosis in breast cancer cell lines (MCF-7) with IC50 values around 15 µM.
Enzyme InhibitionInhibits dihydrofolate reductase with an IC50 of 20 µM, suggesting potential as an antimetabolite.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Activity :
    • A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups. Mechanistic studies revealed that the compound activated caspase pathways leading to apoptosis.
  • Case Study on Antimicrobial Efficacy :
    • In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The study suggested that the cyclohexylamino group enhances membrane permeability, contributing to its antimicrobial action.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound:

  • Synthetic Methods : The compound is synthesized through a reaction between cyclohexylamine and 3-methyluracil under reflux conditions in solvents like ethanol or methanol. Variations in reaction conditions can influence yield and purity.
  • Structural Modifications : Modifications of the cyclohexyl group or substitution at other positions on the pyrimidine ring have been explored to improve potency and selectivity against specific targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(cyclohexylamino)-3-methylpyrimidine-2,4-dione, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using urea or thiourea derivatives under reflux conditions. For example, sodium ethoxide in ethanol promotes cyclization of intermediates like ethyl 3-cyclohexylaminocrotonate. Optimization involves adjusting temperature (70–100°C), solvent polarity (ethanol or DMF), and stoichiometry of reagents. Monitoring via TLC and purification via recrystallization (water or ethanol) improves yield (up to 60–80%) and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substituent positions (e.g., cyclohexylamino protons at δ 1.2–2.1 ppm, methyl group at δ 2.5 ppm) and aromatic ring integrity .
  • LCMS : Validates molecular weight (e.g., [M+H]+ ≈ 265.3) and detects impurities .
  • IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
  • X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯O interactions in crystal lattices) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory Screening : COX-2 inhibition assays using ELISA or fluorescence-based kits .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How does the cyclohexylamino substituent influence the compound’s pharmacokinetics and target binding compared to other alkylamino groups?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (e.g., cyclohexylamino logP ≈ 2.5 vs. isobutylamino logP ≈ 1.8) to correlate with membrane permeability .
  • Molecular Docking : Compare binding affinities to enzymes (e.g., HIV reverse transcriptase) using AutoDock Vina; cyclohexyl groups may enhance hydrophobic pocket interactions .
  • SPR/Biacore : Quantify binding kinetics (KD) to targets like RNase H, where bulkier substituents may reduce dissociation rates .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR) for enzyme inhibition?

  • Methodological Answer :

  • Analog Synthesis : Replace cyclohexylamino with benzyl, trifluoromethyl, or heterocyclic groups .
  • Enzymatic Assays : Test inhibition of HIV RNase H or eEF-2K using fluorescence-quenched substrates .
  • Mutagenesis Studies : Identify critical residues (e.g., His539 in RNase H) via alanine scanning to validate binding pockets .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Orthogonal Assays : Confirm antiviral activity using both cell-based (e.g., luciferase reporter assays) and enzymatic (e.g., RT-PCR) methods .
  • Purity Validation : HPLC (>95% purity) and HRMS to exclude batch variability .
  • Metabolic Profiling : Assess stability in liver microsomes to rule out rapid degradation .

Q. How can computational methods guide the optimization of this compound’s solubility without compromising bioactivity?

  • Methodological Answer :

  • QSAR Modeling : Train models on aqueous solubility (LogS) using descriptors like polar surface area and H-bond donors .
  • Co-crystallization : Co-formulate with cyclodextrins or PEG derivatives to enhance dissolution .
  • Salt Formation : Test hydrochloride or mesylate salts for improved bioavailability .

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